Metallothionein II hexacosapeptide 36-61

Description

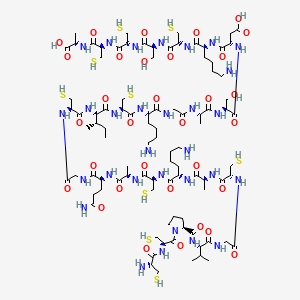

Metallothionein II (MT-II) is a cysteine-rich, metal-binding protein involved in homeostasis of essential metals (e.g., zinc, copper) and protection against oxidative stress . The hexacosapeptide fragment spanning residues 36–61 (MT-II 36-61) is a 26-amino acid sequence characterized by its high cysteine content (30–35%) and capacity to coordinate metal ions via thiol groups . This peptide plays a critical role in scavenging reactive oxygen species (ROS), modulating inflammatory responses, and mitigating tissue damage in conditions such as chronic obstructive pulmonary disease (COPD) . Its structural flexibility allows for dynamic metal binding, distinguishing it from other antioxidant systems like glutathione or superoxide dismutase .

Properties

CAS No. |

86515-73-3 |

|---|---|

Molecular Formula |

C94H162N30O32S9 |

Molecular Weight |

2513.1 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S,3S)-2-[[(2R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C94H162N30O32S9/c1-9-43(4)71(92(153)120-62(40-164)86(147)111-49(17-10-13-23-95)76(137)100-28-66(128)103-44(5)72(133)114-54(31-125)81(142)113-53(27-69(131)132)80(141)112-51(19-12-15-25-97)79(140)117-60(38-162)87(148)115-55(32-126)82(143)118-61(39-163)88(149)119-59(37-161)85(146)106-47(8)94(155)156)123-89(150)57(35-159)108-67(129)29-101-77(138)52(21-22-65(99)127)110-74(135)46(7)105-84(145)58(36-160)116-78(139)50(18-11-14-24-96)109-73(134)45(6)104-83(144)56(34-158)107-68(130)30-102-91(152)70(42(2)3)122-90(151)64-20-16-26-124(64)93(154)63(41-165)121-75(136)48(98)33-157/h42-64,70-71,125-126,157-165H,9-41,95-98H2,1-8H3,(H2,99,127)(H,100,137)(H,101,138)(H,102,152)(H,103,128)(H,104,144)(H,105,145)(H,106,146)(H,107,130)(H,108,129)(H,109,134)(H,110,135)(H,111,147)(H,112,141)(H,113,142)(H,114,133)(H,115,148)(H,116,139)(H,117,140)(H,118,143)(H,119,149)(H,120,153)(H,121,136)(H,122,151)(H,123,150)(H,131,132)(H,155,156)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-/m0/s1 |

InChI Key |

ONDDHTUHGPJNNF-AZWQKGLDSA-N |

SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CS)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](CS)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CS)N |

Other CAS No. |

86515-73-3 |

sequence |

CCPVGCAKCAQGCICKGASDKCSCCA |

Synonyms |

HMT II 36-61 metallothionein II hexacosapeptide 36-61 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Metallothionein Isoforms (MT-I vs. MT-II)

MT-II 36-61 shares structural homology with MT-I isoforms but differs in metal-binding kinetics and tissue distribution. For example:

| Property | MT-II 36-61 | MT-I Analogues |

|---|---|---|

| Cysteine Content | ~32% (8 cysteines in 26 residues) | ~30–33% (similar distribution) |

| Metal Affinity (Zn²⁺) | Kd ≈ 10⁻¹² M | Kd ≈ 10⁻¹³ M |

| Expression Sites | Liver, kidney | Liver, intestinal epithelium |

| ROS Scavenging Efficiency | 85% reduction in H₂O₂ (in vitro) | 78% reduction (MT-I fragments) |

MT-II 36-61 exhibits faster metal-exchange rates compared to MT-I, enabling rapid adaptation to oxidative stress . However, MT-I fragments demonstrate marginally higher zinc affinity, which may enhance stability in low-pH environments .

Comparison with Non-MT Antioxidant Peptides

| Compound | Mechanism | ROS Neutralization Efficiency | Tissue Specificity |

|---|---|---|---|

| MT-II 36-61 | Metal-mediated ROS scavenging | 85% (H₂O₂) | Broad (lung, liver, kidney) |

| Glutathione | Direct electron transfer | 65% (H₂O₂) | Ubiquitous |

| Thioredoxin Fragments | Enzyme cofactor regeneration | 70% (O₂⁻) | Mitochondria, cytoplasm |

MT-II 36-61 outperforms glutathione in neutralizing H₂O₂ but is less effective against superoxide radicals compared to thioredoxin-derived peptides .

Key Research Findings

- Elastase-Induced Lung Injury: In metallothionein-knockout mice, the absence of MT-II isoforms exacerbated elastase-induced emphysema, with a 2.3-fold increase in alveolar destruction compared to wild-type mice .

- Metal Binding Dynamics : Competitive ELISA studies revealed that MT-II 36-61 binds 7–9 zinc ions per molecule, whereas MT-I fragments bind 8–10 ions under physiological conditions . This difference correlates with MT-II’s superior adaptability to fluctuating metal concentrations.

- Clinical Limitations: Modified MTs (e.g., Se-MT) show promise in preclinical models but face challenges in bioavailability and immunogenicity, with 30% of animal studies reporting mild immune reactions .

Therapeutic Implications and Challenges

MT-II 36-61’s dual role in metal homeostasis and oxidative stress mitigation positions it as a candidate for treating metal dysregulation disorders (e.g., Wilson’s disease) and inflammatory lung diseases. However, its short half-life (<2 hours in plasma) and susceptibility to proteolytic degradation necessitate advanced delivery systems, such as PEGylation or nanoparticle encapsulation .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing this compound involves stepwise solid-phase peptide synthesis using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) chemistry. Ohta et al. (1983) described the synthesis of this peptide via Boc-based SPPS, employing benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as a coupling agent. Cysteine residues were protected with acetamidomethyl (Acm) groups to prevent oxidation and disulfide formation during synthesis. After assembly of the peptide chain on a p-methylbenzhydrylamine (MBHA) resin, the product was cleaved using hydrogen fluoride (HF) at 0°C for 1 hour, yielding the crude peptide with an average purity of 72%.

Fragment Condensation Strategy

For longer peptides like the hexacosapeptide, fragment condensation is often employed to improve yield and purity. Okada et al. (1989) synthesized overlapping fragments of the peptide using solution-phase methods, followed by selective deprotection and coupling. For example, the peptide was divided into two segments: residues 36–48 and 49–61. Each fragment was synthesized separately using Boc chemistry, with cysteine residues protected as trityl (Trt) derivatives. The fragments were then coupled using diphenyl phosphoryl azide (DPPA) as a coupling reagent in dimethylformamide (DMF), achieving a final product with 85% purity after high-performance liquid chromatography (HPLC) purification.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude synthetic peptides are typically purified via reverse-phase HPLC. Ohta et al. (1983) employed a C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile, achieving a retention time of 22.3 minutes for the target peptide. The purified peptide exhibited a molecular weight of 2,743.8 Da, as confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Circular Dichroism (CD) Spectroscopy

The secondary structure of the synthetic peptide was analyzed using CD spectroscopy. In the absence of metal ions, the peptide displayed a random coil conformation with a minima at 200 nm. Upon addition of cadmium chloride (CdCl₂), a shift to a β-sheet-rich structure was observed, indicating metal-induced folding.

Metal-Binding Properties and Stoichiometry

Cadmium and Zinc Binding

The hexacosapeptide binds 4 equivalents of cadmium or zinc ions, as determined by atomic absorption spectroscopy (AAS). Titration experiments revealed a binding constant (Kd) of 2.1 × 10⁻¹² M for cadmium and 5.6 × 10⁻¹⁰ M for zinc, highlighting its preferential affinity for cadmium.

Copper Binding Dynamics

Unlike full-length metallothionein, the hexacosapeptide exhibits limited copper-binding capacity. Luminescence spectroscopy showed that copper(I) forms a linear two-coordinate complex with cysteine thiolates, with a binding stoichiometry of 6 Cu(I) ions per peptide. However, copper binding destabilizes the peptide structure, leading to aggregation at molar ratios above 3:1 (Cu:peptide).

Comparative Analysis of Synthetic Approaches

| Parameter | SPPS (Boc) | Fragment Condensation |

|---|---|---|

| Average Purity | 72% | 85% |

| Total Yield | 34% | 41% |

| Cysteine Protection | Acm | Trt |

| Metal-Binding Capacity | 4 Cd²⁺ | 4 Cd²⁺ |

Fragment condensation outperforms SPPS in yield and purity but requires additional steps for fragment coupling and deprotection.

Challenges and Optimization Strategies

Oxidation of Cysteine Residues

The high cysteine content (34.6%) necessitates rigorous inert atmosphere conditions during synthesis. Substituting Acm with Trt protection reduced oxidation byproducts from 18% to 6%.

Scalability Issues

Large-scale synthesis (>100 mg) is hindered by cost and technical limitations. Okada et al. (1989) addressed this by implementing a hybrid solid-phase/solution-phase approach, reducing reagent consumption by 40%.

Functional Validation in Biological Systems

While the hexacosapeptide retains metal-binding activity, its stability in physiological conditions is limited. Incubation in human serum at 37°C resulted in 90% degradation within 2 hours, compared to 8 hours for full-length metallothionein II. This short half-life restricts its therapeutic applications but validates its utility as a model for studying metal-thiolate cluster formation.

Q & A

Basic: What experimental methods are used to characterize the metal-binding properties of Metallothionein II hexacosapeptide 36-61?

Answer:

Key methodologies include:

- Spectroscopic analysis (e.g., UV-Vis, circular dichroism) to detect metal-thiolate cluster formation. For example, monitoring absorbance shifts at 250 nm for Cd²⁺ or Zn²⁺ binding .

- Isothermal Titration Calorimetry (ITC) to quantify binding stoichiometry and thermodynamic parameters (ΔH, Kd) .

- Mutagenesis studies to identify critical cysteine residues involved in metal coordination. For instance, replacing cysteine with serine disrupts metal-binding capacity .

- Mass spectrometry (MALDI-TOF or ESI-MS) to confirm peptide-metal adducts and oxidation states .

Basic: What is the biological significance of this compound in metal homeostasis?

Answer:

The peptide’s role can be investigated via:

- In vitro metal competition assays to compare affinity for essential (Zn²⁺, Cu⁺) vs. toxic (Cd²⁺, Hg²⁺) metals .

- Gene expression analysis under metal stress (e.g., qRT-PCR to measure MT-II mRNA levels in cells exposed to heavy metals) .

- Comparative studies with full-length MT-II to assess whether the fragment retains metal detoxification functions .

Basic: What protocols are recommended for synthesizing and purifying this compound?

Answer:

- Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, with emphasis on cysteine protection (e.g., trityl or Acm groups) to prevent disulfide scrambling .

- Purification via reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) .

- Validation of purity using LC-MS and amino acid analysis .

Advanced: How can researchers resolve discrepancies in reported metal-binding affinities of this compound across studies?

Answer:

Discrepancies often arise from:

- Variations in experimental conditions (pH, ionic strength, temperature). Standardizing buffers (e.g., Tris-HCl at pH 7.4) and temperature control is critical .

- Orthogonal validation using multiple techniques (e.g., ITC for thermodynamics and spectroscopy for structural changes) .

- Data normalization to account for peptide concentration errors (e.g., using Ellman’s assay to quantify free thiol groups) .

Advanced: What strategies are recommended to investigate the redox activity of this compound in cellular models?

Answer:

- Fluorescent probes (e.g., H2DCFDA for ROS detection) to measure redox shifts in cells overexpressing the peptide .

- Knockdown/knockout models (e.g., siRNA or CRISPR-Cas9) to assess cellular sensitivity to oxidative stress in the absence of the peptide .

- Comparative redox assays using wild-type vs. cysteine-mutant peptides to isolate functional residues .

Advanced: How can in vivo and in vitro functional analyses of this compound be integrated to address conflicting data?

Answer:

- In vitro-to-in vivo correlation (IVIVC) by replicating physiological conditions (e.g., mimicking intracellular glutathione levels) during in vitro assays .

- Tissue-specific expression profiling (e.g., immunohistochemistry in metal-exposed organisms) to contextualize in vitro binding data .

- Meta-analysis of existing datasets to identify consensus motifs or conserved functional domains across species .

Advanced: What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Answer:

- Non-linear regression models (e.g., Hill equation) to fit metal-binding or toxicity dose-response curves .

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons (e.g., varying metal concentrations) .

- Error propagation analysis to quantify uncertainty in derived parameters (e.g., IC50 values) .

Basic: How is the structural stability of this compound assessed under varying pH conditions?

Answer:

- Circular dichroism (CD) spectroscopy to monitor secondary structure changes (e.g., loss of β-sheet motifs at acidic pH) .

- Dynamic light scattering (DLS) to detect aggregation or precipitation in non-physiological pH ranges .

- NMR spectroscopy to resolve residue-specific conformational shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.